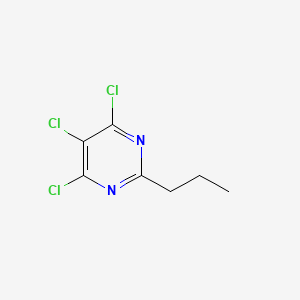
4,5,6-Trichloro-2-propylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-Trichloro-2-propylpyrimidine is a heterocyclic organic compound with the molecular formula C7H7Cl3N2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-2-propylpyrimidine typically involves the chlorination of 2-propylpyrimidine. One common method is the reaction of 3-dimethylaminopropionitrile with hydrochloric acid and chlorine gas under UV light irradiation. The reaction is carried out at elevated temperatures, usually between 120°C and 130°C, to achieve the desired chlorination .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
4,5,6-Trichloro-2-propylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, thiols, and alcohols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
4,5,6-Trichloro-2-propylpyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Agricultural Chemistry: It is studied for its potential use in the synthesis of agrochemicals, including pesticides and herbicides.
Biological Research: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用機序
The mechanism of action of 4,5,6-Trichloro-2-propylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In biological systems, it may also interfere with cellular signaling pathways, affecting various physiological processes .
類似化合物との比較
Similar Compounds
- 4,6-Dichloro-2-propylpyrimidine
- 2,4,6-Trichloropyrimidine
- 3,5,6-Trichloro-2-pyridinol
Uniqueness
4,5,6-Trichloro-2-propylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be exploited for various applications in research and industry .
特性
CAS番号 |
1199-76-4 |
|---|---|
分子式 |
C7H7Cl3N2 |
分子量 |
225.5 g/mol |
IUPAC名 |
4,5,6-trichloro-2-propylpyrimidine |
InChI |
InChI=1S/C7H7Cl3N2/c1-2-3-4-11-6(9)5(8)7(10)12-4/h2-3H2,1H3 |
InChIキー |
JMVHNAXQPUGXQX-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=C(C(=N1)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile](/img/structure/B14008831.png)
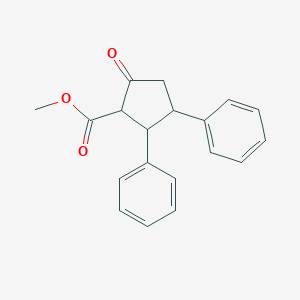
![1-(4a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone](/img/structure/B14008841.png)

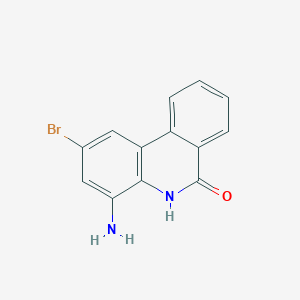
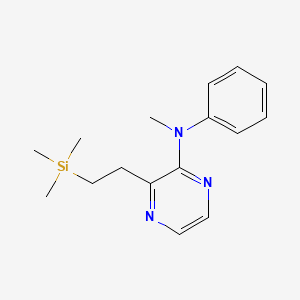
![benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B14008849.png)
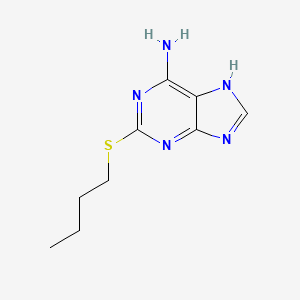

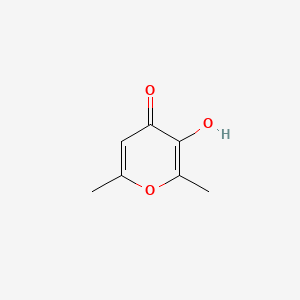


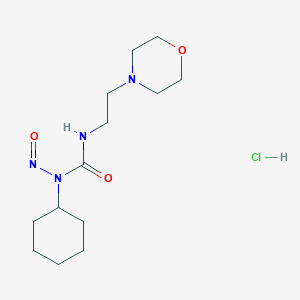
![4-((4-Methoxybenzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B14008897.png)
